Cas no 15986-81-9 (2-Isopropyl-3-methylpyrazine)

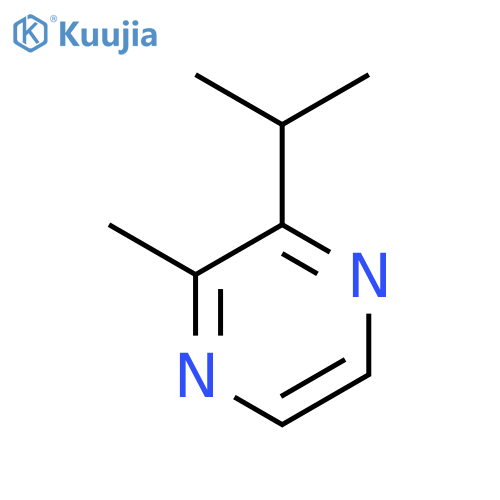

2-Isopropyl-3-methylpyrazine structure

商品名:2-Isopropyl-3-methylpyrazine

2-Isopropyl-3-methylpyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Isopropyl-3-methylpyrazine

- 2-ISOPROPYL-3-METHYL-PYRAZINE

- 2-Methyl-3-isopropylpyrazine

- 2-methyl-3-propan-2-ylpyrazine

- 3-Isopropyl-2-methylpyrazine

- Pyrazine, 2-methyl-3-(1-methylethyl)

- Pyrazine, 2-methyl-3-isopropyl

- DTXSID70333918

- 2-Isopropyl-3-methylpyrazine #

- CHEMBL275759

- 15986-81-9

- NS00113890

- Pyrazine, 2-methyl-3-(1-methylethyl)-

- LNSYLBDZKBWDNL-UHFFFAOYSA-N

- DB-314114

- 2-methyl-3-(propan-2-yl)pyrazine

- SCHEMBL4729929

- SCHEMBL2550967

- A851548

- 2-Methyl-3-iso-propyl pyrazine

- Q63409484

-

- MDL: MFCD22370208

- インチ: InChI=1S/C8H12N2/c1-6(2)8-7(3)9-4-5-10-8/h4-6H,1-3H3

- InChIKey: LNSYLBDZKBWDNL-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=C(C)N=CC=N1

計算された属性

- せいみつぶんしりょう: 136.10016

- どういたいしつりょう: 136.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- PSA: 25.78

2-Isopropyl-3-methylpyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972340-5g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 97% | 5g |

$2100 | 2024-05-24 | |

| Alichem | A099002112-1g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 95% | 1g |

400.00 USD | 2021-06-01 | |

| eNovation Chemicals LLC | D972340-10g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 97% | 10g |

$3360 | 2025-02-21 | |

| eNovation Chemicals LLC | D972340-1g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 97% | 1g |

$800 | 2024-05-24 | |

| eNovation Chemicals LLC | D972340-25g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 97% | 25g |

$5880 | 2024-05-24 | |

| Chemenu | CM122388-1g |

2-isopropyl-3-methylpyrazine |

15986-81-9 | 95% | 1g |

$313 | 2023-03-06 | |

| Chemenu | CM122388-1g |

2-isopropyl-3-methylpyrazine |

15986-81-9 | 95% | 1g |

$333 | 2021-08-05 | |

| eNovation Chemicals LLC | D508555-1g |

2-Isopropyl-3-Methylpyrazine |

15986-81-9 | 97% | 1g |

$1605 | 2024-05-24 | |

| eNovation Chemicals LLC | D508555-1g |

2-Isopropyl-3-Methylpyrazine |

15986-81-9 | 97% | 1g |

$745 | 2025-02-20 | |

| eNovation Chemicals LLC | D972340-1g |

2-Isopropyl-3-methylpyrazine |

15986-81-9 | 97% | 1g |

$800 | 2025-02-21 |

2-Isopropyl-3-methylpyrazine 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

15986-81-9 (2-Isopropyl-3-methylpyrazine) 関連製品

- 13925-05-8(2-Isopropyl-5-methylpyrazine)

- 29460-90-0(2-Isopropylpyrazine)

- 15707-23-0(2-Ethyl-3-methylpyrazine)

- 40790-21-4(5-Isopropyl-2,3-dimethylpyrazine)

- 15707-24-1(2,3-Diethylpyrazine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 81216-14-0(7-bromohept-1-yne)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15986-81-9)2-Isopropyl-3-methylpyrazine

清らかである:99%

はかる:1g

価格 ($):544.0